Methyl 2-(3-carbamothioylphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

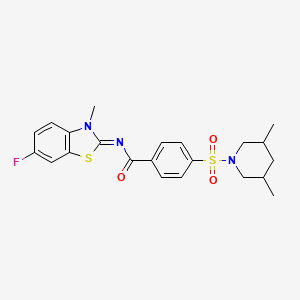

“Methyl 2-(3-carbamothioylphenyl)acetate” is a chemical compound with the CAS Number: 2580237-58-5 . It has a molecular weight of 209.27 and is typically stored at room temperature . It is a powder in its physical form .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Methyl 2-(3-carbamothioylphenyl)acetate plays a role in various synthetic pathways, including the synthesis of drug intermediates through reactions such as the Grignard reaction. This process involves the conversion of raw materials into valuable intermediates with improved yield, exemplifying the compound's relevance in drug development and organic synthesis courses to enhance experimental skills (W. Min, 2015) Consensus.

Ionic Liquids and Solubility

The compound finds application in the realm of ionic liquids, particularly in the synthesis of trisubstituted imidazoles under ultrasonic irradiation, showcasing an efficient, room-temperature process without the need for harmful catalysts. This method is notable for its high yields and simplicity, providing a greener alternative to traditional synthesis methods (Hongjun Zang et al., 2010) Consensus.

Photovoltaic Efficiency and Non-Linear Optical Properties

Research into the photovoltaic efficiency and non-linear optical (NLO) properties of bioactive benzothiazolinone acetamide analogs, which are related to this compound, has demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and favorable energy of electron injection, indicating their suitability for photovoltaic applications (Y. Mary et al., 2020) Consensus.

Cross-Coupling Reactions

The use of this compound in cross-coupling reactions is highlighted by its role in the synthesis of various organic compounds. For instance, palladium(0) catalyzed synthesis of substituted aniline derivatives through Suzuki cross-coupling reactions demonstrates the compound's utility in creating molecules with diverse functional groups, offering insights into their reactivity and structural features (Komal Rizwan et al., 2021) Consensus.

Metabolic Conversion and Environmental Implications

The environmental and microbial interactions of related compounds, such as phenylmercuric acetate, underline the broader implications of using this compound and its derivatives. These studies reveal the metabolic pathways and transformations these compounds undergo in various ecosystems, contributing to our understanding of their environmental fate and impact (F. Matsumura et al., 1971) Consensus.

Safety and Hazards

The safety information for “Methyl 2-(3-carbamothioylphenyl)acetate” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

methyl 2-(3-carbamothioylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-13-9(12)6-7-3-2-4-8(5-7)10(11)14/h2-5H,6H2,1H3,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHZWHNBDYKIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)

![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)